molecular formula C11H19NO B13162499 2-(Piperidin-2-yl)cyclohexan-1-one

2-(Piperidin-2-yl)cyclohexan-1-one

Cat. No.: B13162499
M. Wt: 181.27 g/mol
InChI Key: ZYCSQSIUPDAHSN-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)cyclohexan-1-one is a chemical compound that features a piperidine ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . These methods provide efficient routes to obtain the desired piperidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes such as continuous flow reactions or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The piperidine ring can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing the efficacy of therapeutic agents or reducing side effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H19NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-10,12H,1-8H2

InChI Key

ZYCSQSIUPDAHSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2CCCCN2

Origin of Product

United States

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